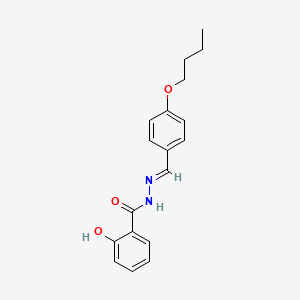

![molecular formula C16H14F3NOS B5558539 3-(苯硫基)-N-[2-(三氟甲基)苯基]丙酰胺](/img/structure/B5558539.png)

3-(苯硫基)-N-[2-(三氟甲基)苯基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals characterized by the presence of a phenylthio group and a trifluoromethylphenyl group attached to a propanamide backbone. The interest in such compounds arises from their diverse chemical and physical properties which enable a wide range of applications in materials science, chemistry, and potentially in pharmacology, although drug-related uses are not discussed here.

Synthesis Analysis

The synthesis of related compounds often involves strategic functionalization of the propanamide backbone with phenylthio and trifluoromethylphenyl groups. For example, Tanaka et al. (1987) described a stereoselective synthesis of functionalized cyclopropanes, which involves treatment of a related N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium, highlighting the reactivity of such compounds towards electrophiles for the synthesis of cyclopropanes with high stereoselectivity (Tanaka, Minami, & Kaji, 1987).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have been facilitated by techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. For instance, Kulai and Mallet-Ladeira (2016) synthesized and analyzed a new coumarin-based fluorescent ATRP initiator using these techniques, demonstrating the impact of molecular structure on the properties and applications of such compounds (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse, including cyclizations, additions, and substitutions. An example is the work by Shimizu, Sugiyama, & Fujisawa (1996), who prepared 1,1,1-trifluoro-3-(phenylthio)propan-2-ol with high enantiomeric purity, showcasing the compound's reactivity towards various electrophiles and its utility in synthesizing other valuable chemicals (Shimizu, Sugiyama, & Fujisawa, 1996).

科学研究应用

药物化学和药物开发

在药物化学中,类似于3-(苯硫基)-N-[2-(三氟甲基)苯基]丙酰胺的具有三氟甲基和苯基基团的化合物通常因其药理特性而被探索。例如,含三氟甲基的化合物因其通过选择性雄激素受体调节剂(SARMs)治疗雄激素依赖性疾病的潜力而被研究,显示出对良性增生等疾病的显着治疗前景(Wu et al., 2006)。这突出了氟化化合物在开发具有良好药代动力学和代谢特征的新型治疗剂中的重要性。

有机合成和化学反应性

在有机合成的领域中,三氟甲基硫基(CF3S-)因其亲脂性和吸电子特性而备受重视,这些特性增强了分子的化学和代谢稳定性。开发货架稳定的高反应性亲电三氟甲基硫醇化试剂的研究展示了这些基团在药物分子的后期功能化中的效用,可能适用于3-(苯硫基)-N-[2-(三氟甲基)苯基]丙酰胺的衍生物(Shao et al., 2015)。这强调了该化合物在合成具有改善的药物应用特性的分子的相关性。

属性

IUPAC Name |

3-phenylsulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NOS/c17-16(18,19)13-8-4-5-9-14(13)20-15(21)10-11-22-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDJNQMRVRALMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenylsulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5558465.png)

![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)

![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)

![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)

![2-{[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5558510.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)

![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)

![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)